タシスラム

概要

説明

タシスラムは、新規の作用機序を持つ低分子抗腫瘍剤です。 現在、メラノーマ、非小細胞肺がん、卵巣がんなど、さまざまなヒトのがんに対する治療の可能性について調査されています 。 タシスラムは、ミトコンドリア経路を介してアポトーシスを誘導し、シトクロムcの放出とカスパーゼ依存性細胞死を引き起こします .

科学的研究の応用

Tasisulam has a wide range of scientific research applications. In chemistry, it is used as a model compound to study various chemical reactions and mechanisms . In biology, it is used to investigate the molecular pathways involved in apoptosis and cell cycle regulation . In medicine, tasisulam is being studied for its potential as an anticancer agent, with promising results in preclinical and clinical trials . In industry, tasisulam is used in the development of new therapeutic agents and as a tool for drug discovery .

作用機序

生化学分析

Biochemical Properties

Tasisulam interacts with various biomolecules, leading to biochemical reactions that result in apoptosis via the intrinsic pathway . This results in cytochrome c release and caspase-dependent cell death .

Cellular Effects

Tasisulam influences cell function by increasing the proportion of cells with 4N DNA content and phospho-histone H3 expression, leading to G2-M accumulation and subsequent apoptosis . It also blocks VEGF, epidermal growth factor, and fibroblast growth factor-induced endothelial cell cord formation .

Molecular Mechanism

Tasisulam exerts its effects at the molecular level by inhibiting mitotic progression and inducing vascular normalization . It does not block acute growth factor receptor signaling or induce apoptosis in primary endothelial cells .

Temporal Effects in Laboratory Settings

In laboratory settings, Tasisulam’s effects change over time. It has been observed to cause reversible, non G2-M-dependent growth arrest in primary endothelial cells .

Dosage Effects in Animal Models

The effects of Tasisulam vary with different dosages in animal models. At high doses, it has been observed to cause dose-limiting toxicity .

Metabolic Pathways

It is known that Tasisulam has a long terminal half-life, likely because of its high-affinity albumin binding .

Transport and Distribution

Its high-affinity albumin binding suggests that it may be transported and distributed via albumin .

Subcellular Localization

Given its role in inducing apoptosis and blocking growth factor-induced endothelial cell cord formation, it is likely that Tasisulam localizes to areas of the cell involved in these processes .

準備方法

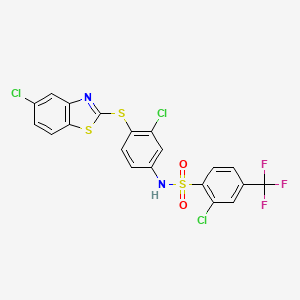

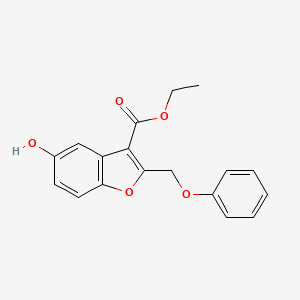

タシスラムは、ベンゾアミド、N-[(5-ブロモ-2-チエニル)スルホニル]-2,4-ジクロロ-、ナトリウム塩を含む一連の化学反応によって合成されます 。合成ルートには、目的の生成物を得るためにさまざまな試薬と条件を使用することが含まれます。 工業生産方法では、通常、収率と純度を高めるために最適化された反応条件を使用した大規模合成が行われます .

化学反応の分析

タシスラムは、酸化、還元、置換などのいくつかの種類の化学反応を起こします 。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤があります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

タシスラムは、幅広い科学研究に応用されています。 化学では、さまざまな化学反応や機構を研究するためのモデル化合物として使用されます 。 生物学では、アポトーシスや細胞周期制御に関与する分子経路を調査するために使用されます 。 医学では、タシスラムは抗がん剤としての可能性について研究されており、前臨床試験と臨床試験で有望な結果が得られています 。 産業では、タシスラムは、新しい治療薬の開発や創薬ツールとして使用されています .

類似化合物との比較

特性

IUPAC Name |

N-(5-bromothiophen-2-yl)sulfonyl-2,4-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrCl2NO3S2/c12-9-3-4-10(19-9)20(17,18)15-11(16)7-2-1-6(13)5-8(7)14/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWONFUQGBVOKOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NS(=O)(=O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrCl2NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199869 | |

| Record name | Tasisulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519055-62-0 | |

| Record name | Tasisulam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519055620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tasisulam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tasisulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TASISULAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YC4W9MSLJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide](/img/structure/B1682852.png)

![N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B1682862.png)

![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)